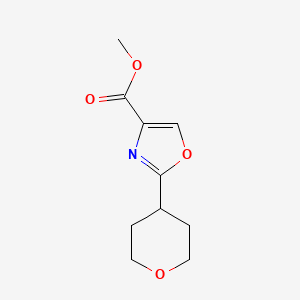
methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate (MOC) is an organic compound belonging to the oxazole family. It is a white crystalline solid with a molecular weight of 215.2 g/mol. MOC is a versatile molecule that has a wide range of applications in the scientific and pharmaceutical fields. It is used in the synthesis of drugs and in the development of new materials. It has been studied extensively in the past few decades due to its potential applications in drug design and development.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of drugs and in the development of new materials. It is also used in the synthesis of other organic compounds, such as amino acids and peptides. Furthermore, it is used as a catalyst in organic reactions, as well as a starting material for the synthesis of other compounds.
Wirkmechanismus
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate is an organic compound that can react with other molecules to form new compounds. The reaction occurs through a process called nucleophilic addition, in which the nucleophile (methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate) adds to the electrophilic carbon of the other molecule. This reaction can be used to form a variety of different compounds, depending on the reactants used.
Biochemical and Physiological Effects
methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has been studied extensively for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, and has been used in the treatment of a variety of conditions, such as arthritis, asthma, and allergies. It has also been found to have potential anti-cancer properties, although further research is needed to confirm these effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be easily synthesized in a laboratory setting. Additionally, it is a stable compound and does not degrade easily. However, it is also a highly reactive compound, and should be handled with care.
Zukünftige Richtungen
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has a wide range of potential applications in the scientific and pharmaceutical fields. It could be used in the synthesis of new drugs and materials, as well as in the development of new catalysts for organic reactions. Additionally, it could be used in the development of new treatments for a variety of conditions, such as cancer and allergies. Furthermore, it could be used in the development of new diagnostic tools, as well as in the development of new therapeutic agents. Finally, it could be used in the development of new technologies, such as nanotechnology and biotechnology.
Synthesemethoden
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate can be synthesized through a variety of methods. The most common method is the reaction of methyl acetate with 2-chloro-3-methyl-1,3-oxazole-4-carboxylate in the presence of an acid catalyst. This reaction produces methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate as the main product, along with some byproducts. The reaction can be carried out in either aqueous or organic solvents. The yield of the reaction depends on the type of solvent used and the reaction conditions.
Eigenschaften
IUPAC Name |
methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-10(12)8-6-15-9(11-8)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGXXUKUZPPCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


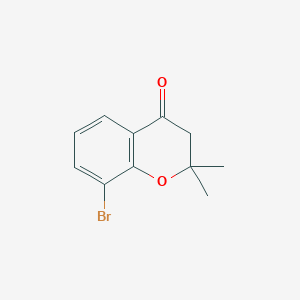

![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)
![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)
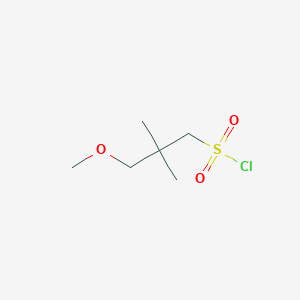
amine hydrochloride](/img/structure/B6616891.png)

![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
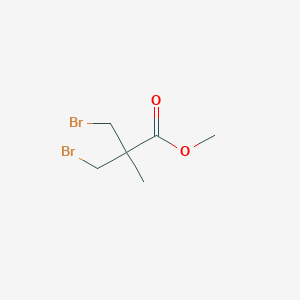
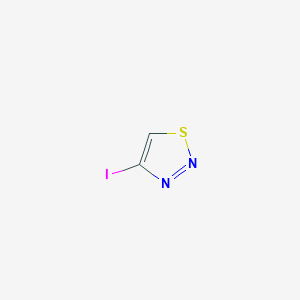
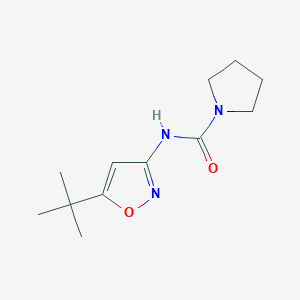
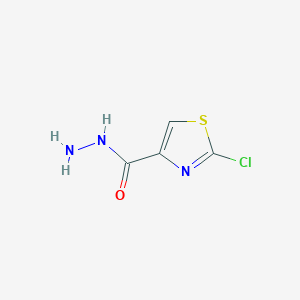
![1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid](/img/structure/B6616934.png)